molecular formula C10H12ClF2N3O B1478825 2-Chloro-3-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrazine CAS No. 2098076-26-5

2-Chloro-3-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrazine

Cat. No.: B1478825
CAS No.: 2098076-26-5
M. Wt: 263.67 g/mol
InChI Key: RAPQQOKVRYOEAE-UHFFFAOYSA-N
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Description

2-Chloro-3-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrazine is a versatile chemical building block designed for advanced discovery research in medicinal chemistry. This multifunctional pyrazine derivative is engineered for use in nucleophilic aromatic substitution reactions, where the chlorine atom serves as a key leaving group, enabling the introduction of a range of nitrogen-containing heterocycles and other amines to create diverse compound libraries . The incorporation of a 4,4-difluoro pyrrolidine moiety is a strategic feature, as this saturated, fluorinated heterocycle is known to improve key pharmacological properties in drug candidates, such as metabolic stability, membrane permeability, and bioavailability . The additional methoxymethyl side chain on the pyrrolidine ring offers a handle for further chemical modification and can influence the compound's overall physicochemical characteristics. Researchers can leverage this compound in the synthesis of novel molecules targeting various therapeutic areas, following the precedent of pyrazine-containing compounds investigated for a range of biological activities . It is an invaluable tool for constructing sophisticated molecular architectures, particularly in the exploration of structure-activity relationships around heteroaromatic cores. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-3-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF2N3O/c1-17-5-7-4-10(12,13)6-16(7)9-8(11)14-2-3-15-9/h2-3,7H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPQQOKVRYOEAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(CN1C2=NC=CN=C2Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-3-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrazine is a synthetic organic compound with the molecular formula C10_{10}H12_{12}ClF2_2N3_3O and a molecular weight of 263.67 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a chloro group and a pyrrolidine moiety that contains difluoro and methoxymethyl substituents. The structural formula can be represented as follows:

PropertyValue
Molecular Formula C10_{10}H12_{12}ClF2_2N3_3O
Molecular Weight 263.67 g/mol
IUPAC Name 2-chloro-3-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]pyrazine
CAS Number 2098076-26-5

Research indicates that the biological activity of 2-Chloro-3-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrazine may involve modulation of specific biochemical pathways, particularly those related to enzyme inhibition. Its structural characteristics suggest potential interactions with various receptors and enzymes, making it a candidate for further investigation in drug development.

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have shown that compounds similar to 2-Chloro-3-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrazine exhibit inhibitory effects on specific protein kinases. For instance, a related compound demonstrated an IC50_{50} value of 14 nM against PI3Kδ, indicating high selectivity over other class I PI3Ks .
  • Therapeutic Applications : The compound has potential applications in treating diseases like chronic obstructive pulmonary disease (COPD), where selective inhibition of PI3Kδ could lead to improved lung function in preclinical models .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable properties for inhaled delivery systems, enhancing the therapeutic index for respiratory conditions .

Data Table: Biological Activity Overview

Study TypeFindingsReference
Inhibition AssayIC50_{50} = 14 nM for PI3Kδ
Therapeutic PotentialEffective in improving lung function in COPD models
PharmacokineticsFavorable properties for inhaled delivery

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds:

Synthesis: Not explicitly detailed in evidence, but similar compounds (e.g., 2-chloro-3-(4-chlorophenyl)pyrazine) are synthesized via reflux with POCl₃ and sulfuric acid, followed by ice quenching and recrystallization . Purity: ≥95% (commercially available) .

2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride (CAS: 1316227-41-4)

  • Substituent : Methylated pyrrolidine with a hydrochloride salt.
  • Relevance : Highlights the impact of N-methylation on solubility and stability, though this compound is discontinued commercially .

2-Chloro-3-(2-quinolylthio)pyrazine Substituent: Quinoline-thio group. Synthesis: Simulated via the Global-AlteQ algorithm, with IR spectroscopy showing C=N vibrations at 1660 cm⁻¹ and quinoline ring vibrations at 1779 cm⁻¹ .

2-Chloro-3-(1H-pyrazol-1-yl)pyrazine

  • Substituent : Pyrazole ring.
  • Synthesis : Reacted with 1H-imidazole at 95°C overnight, purified via silica gel chromatography .

Physicochemical Properties

Infrared (IR) Spectroscopy:
  • Target Compound: Predicted C=N and ring vibrations near 1660–1779 cm⁻¹, similar to 2-chloro-3-(2-quinolylthio)pyrazine .
  • Analog (2-chloro-3-(4-chlorophenyl)pyrazine) : Likely exhibits aromatic C-Cl stretches (~650 cm⁻¹) and pyrazine ring modes, though specific data are unreported .
Stability and Reactivity:
  • The methoxymethyl group in the target compound may enhance solubility but introduce hydrolytic sensitivity under acidic conditions, as seen in , where a methoxymethyl group is cleaved with HCl-methanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrazine
Reactant of Route 2
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2-Chloro-3-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrazine

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